3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide
Description
3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide: is a synthetic organic compound with the molecular formula C24H32N2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, substituted with diethoxy groups at the 3 and 4 positions, and a morpholinylphenyl group at the N-position.
Properties
IUPAC Name |
3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-26-19-10-5-16(15-20(19)27-4-2)21(24)22-17-6-8-18(9-7-17)23-11-13-25-14-12-23/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLWJJAEYMVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 4-morpholinylaniline as the primary starting materials.
Amide Bond Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 4-morpholinylaniline to form the desired benzamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzamide group can yield the corresponding amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-diethoxyaniline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Antiplasmodial Activity: The compound has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Cancer Research: It is being investigated for its potential to inhibit cancer cell growth and metastasis.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may be utilized in the development of new agrochemical products for pest control.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes. For example, it may inhibit enzymes like kinases or proteases, disrupting their normal function.
Pathways Involved: By modulating cell signaling pathways, the compound can influence processes such as cell cycle regulation, apoptosis, and immune response. This modulation can lead to therapeutic effects in diseases like cancer and malaria.
Comparison with Similar Compounds
3,4-Diethoxybenzoic Acid: Shares the diethoxy substitution pattern but lacks the morpholinylphenyl group.
4-Morpholinylaniline: Contains the morpholinylphenyl group but lacks the benzamide core.
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide: A structurally related compound with different substituents and biological activity.
Uniqueness:
Structural Features: The combination of diethoxy groups and a morpholinylphenyl group in the benzamide core makes 3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide unique.
Biological Activity: Its potent antiplasmodial and potential anticancer activities distinguish it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
